molecular formula C24H32N2O3S B11357701 1-[(3-methylbenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B11357701
M. Wt: 428.6 g/mol
InChI Key: TWXZFAGXVFGPEZ-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a phenylbutyl group, and a methanesulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative.

    Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is reacted with a phenylbutyl halide.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, where the methylphenyl moiety is reacted with methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both a methanesulfonyl group and a phenylbutyl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-19-7-6-10-22(17-19)18-30(28,29)26-15-13-23(14-16-26)24(27)25-20(2)11-12-21-8-4-3-5-9-21/h3-10,17,20,23H,11-16,18H2,1-2H3,(H,25,27)

InChI Key

TWXZFAGXVFGPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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